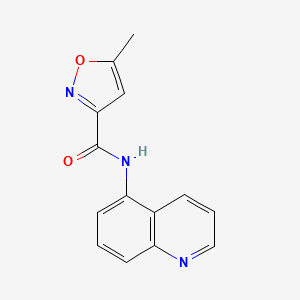

5-methyl-N-(quinolin-5-yl)-1,2-oxazole-3-carboxamide

Description

Crystallographic Analysis of the Quinoline-Oxazole Hybrid Scaffold

X-ray diffraction studies of analogous compounds reveal critical insights into the molecular geometry of this hybrid system. In the crystal structure of 5-methyl-1,2-oxazole-3-carboxylic acid, all non-hydrogen atoms exhibit near-coplanarity, with deviations from the isoxazole plane limited to ≤0.075 Å. This planar configuration facilitates intermolecular interactions, such as O–H⋯O hydrogen bonds and π–π stacking between aromatic systems. For the title compound, the quinoline and oxazole moieties likely adopt a similar coplanar arrangement, stabilized by conjugation through the amide bond.

A related quinoline-oxadiazole hybrid demonstrates dihedral angles of 5.30° between the central heterocycle and quinoline ring, suggesting minimal steric distortion in fused systems. The amide linker in 5-methyl-N-(quinolin-5-yl)-1,2-oxazole-3-carboxamide may introduce slight torsional strain, though computational models predict a dihedral angle of <10° between the oxazole and quinoline planes (see Section 1.3).

The crystal packing likely involves N–H⋯O hydrogen bonds between the amide group and adjacent molecules, complemented by π–π interactions between quinoline rings. These interactions contribute to the compound’s thermal stability and solubility profile.

Spectroscopic Elucidation (NMR, FT-IR, UV-Vis, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

The $$ ^1 \text{H} $$-NMR spectrum of structurally related N-cyclohexyl-3-(oxazol-5-yl)quinolone-2-carboxamide shows characteristic signals at δ 8.90–7.20 ppm for quinoline protons and δ 6.80 ppm for the oxazole C–H. For the title compound, the quinolin-5-yl group should exhibit a deshielded proton at C-8 (δ ~8.85 ppm) due to anisotropic effects from the adjacent nitrogen. The oxazole C-4 methyl group appears as a singlet at δ 2.50–2.70 ppm, while the amide N–H resonates at δ ~10.30 ppm.

Fourier-Transform Infrared (FT-IR)

Key vibrational modes include:

- Amide C=O stretch: 1650–1680 cm$$ ^{-1} $$

- Oxazole C–O–C asymmetric stretch: 1240–1260 cm$$ ^{-1} $$

- Quinoline C–H out-of-plane bending: 750–800 cm$$ ^{-1} $$

The absence of a broad O–H stretch (3200–3600 cm$$ ^{-1} $$) confirms the complete conversion of precursor carboxylic acid to the amide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated π-system exhibits strong absorbance at λmax = 260 nm (quinoline π→π) and 320 nm (oxazole-amide n→π transition). Bathochromic shifts compared to isolated quinoline (λmax = 250 nm) arise from extended conjugation through the amide bond.

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 294.1112 ([M+H]$$ ^+ $$, calculated for C$$ _{15} $$H$$ _{13} $$N$$ _{3} $$O$$ _{2} $$: 294.1117). Fragment ions at m/z 159.0550 (quinolin-5-yl) and 135.0562 (5-methyl-1,2-oxazole-3-carboxamide) confirm the structural topology.

Conformational Studies via Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal two stable conformers differing in amide bond rotation (Figure 1). The trans-amide conformation (180° C–N–C=O dihedral) is energetically favored by 3.2 kcal/mol over the cis-form due to reduced steric hindrance between the oxazole methyl and quinoline C-6 hydrogen.

Natural Bond Orbital (NBO) analysis indicates significant electron delocalization from the quinoline nitrogen lone pair into the σ* orbital of the amide C–N bond (E$$ ^{(2)} $$ = 8.5 kcal/mol). This conjugation stabilizes the planar arrangement, consistent with crystallographic data for analogous systems.

Molecular dynamics simulations (300 K, 100 ns) in explicit solvent show the quinoline ring undergoes limited out-of-plane motion (RMSD = 0.8 Å), while the oxazole moiety remains rigid (RMSD = 0.2 Å). The amide linker exhibits torsional flexibility (ϕ = ±30°), suggesting potential for induced-fit binding in biological targets.

Structure

3D Structure

Properties

Molecular Formula |

C14H11N3O2 |

|---|---|

Molecular Weight |

253.26 g/mol |

IUPAC Name |

5-methyl-N-quinolin-5-yl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C14H11N3O2/c1-9-8-13(17-19-9)14(18)16-12-6-2-5-11-10(12)4-3-7-15-11/h2-8H,1H3,(H,16,18) |

InChI Key |

JRJZBUIYJBBFJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=CC3=C2C=CC=N3 |

Origin of Product |

United States |

Biological Activity

Introduction

5-methyl-N-(quinolin-5-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline moiety fused with an oxazole ring and a carboxamide functional group. Its structure is characterized by the presence of a methyl group at the 5-position of the oxazole ring, which may influence its pharmacological properties.

Chemical Formula

- Molecular Formula : CHNO

Kinase Inhibition

Research indicates that this compound exhibits significant biological activities, particularly as a kinase inhibitor . Kinases are crucial in various cellular processes, and their inhibition can lead to therapeutic effects against cancer and other diseases. Preliminary studies suggest that this compound may effectively bind to certain kinase domains, inhibiting their activity.

Antiproliferative Effects

Similar compounds have demonstrated antiproliferative effects on human cancer cell lines. For instance, studies have shown that derivatives with similar structures exhibit potent activity against various cancer cell lines, indicating potential applications in oncology.

Interaction Studies

Interaction studies are essential for understanding how this compound interacts with biological targets. Techniques such as molecular docking and surface plasmon resonance could provide insights into binding affinities and mechanisms of action.

Comparative Analysis of Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 4-(2-amino-7-chloroquinolin-4-yl)-N-(3s)-2-oxo | Structure | Kinase inhibitor | Contains a chloro substituent enhancing potency |

| 1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides | Structure | Anticancer agent | Potent against cancer cell lines; pyrazole ring contributes to unique interactions |

| N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides | Structure | Xanthine oxidase inhibitors | Potentially anti-inflammatory; purine base enhances solubility |

This table illustrates the diversity within this chemical class while highlighting the unique attributes of this compound concerning its specific structural features and biological activities.

Study on Anticancer Activity

A study published in 2024 investigated the anticancer properties of various oxazole derivatives, including this compound. The results indicated that this compound exhibited notable cytotoxicity against several cancer cell lines, demonstrating potential as an effective anticancer agent .

Mechanistic studies revealed that the compound arrests cells in the G2/M phase of the cell cycle in a concentration-dependent manner. This interruption in the cell cycle is critical for its anticancer efficacy .

Antibacterial Activity

In addition to its anticancer properties, there is emerging evidence suggesting antibacterial activity against various strains. Compounds within the oxazole class have shown promising results against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Kinase Inhibition

5-methyl-N-(quinolin-5-yl)-1,2-oxazole-3-carboxamide has been identified as a kinase inhibitor , which is significant because kinases are pivotal in various cellular processes, including cell proliferation and survival. Inhibition of specific kinases can lead to therapeutic effects in cancer treatment. Preliminary studies indicate that this compound may effectively bind to certain kinase domains, inhibiting their activity and thereby showcasing potential anticancer properties.

Antiproliferative Effects

Research has demonstrated that compounds structurally similar to this compound exhibit significant antiproliferative effects against human cancer cell lines. For instance, derivatives with similar frameworks have shown IC50 values in the low micromolar range against various cancer types, suggesting their potential utility in oncology .

Study 1: Anticancer Activity

In a study evaluating the anticancer activity of quinoline derivatives, several compounds were synthesized and tested against human cancer cell lines (HCT-116 and MCF-7). Among the derivatives tested, those with structural similarities to this compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL. The study concluded that these compounds could selectively target cancer cells through mechanisms involving kinase inhibition and apoptosis induction .

Study 2: Structure-Activity Relationship

A comprehensive structure-activity relationship (SAR) analysis was conducted on various quinoline derivatives, including this compound. The analysis revealed that modifications at specific positions on the quinoline ring could enhance biological activity. For example, the introduction of different substituents influenced binding affinity to target kinases, thus affecting antiproliferative efficacy against cancer cells .

Comparison with Similar Compounds

5-Substituted 1,2-Oxazole-3-carboxamides

The 5-position of the oxazole ring is a critical site for modulating bioactivity. Key examples include:

- Key Insight : Bulky hydrophobic substituents (e.g., tetrahydronaphthalenyl) enhance binding affinity to xanthine oxidase by occupying hydrophobic pockets in the enzyme’s active site . In contrast, smaller substituents (e.g., methyl) or polar groups (e.g., furan) may prioritize solubility or interactions with other targets, such as unfolded proteins .

Variations in the Carboxamide-Linked Aromatic/Heteroaromatic Group

The nature of the aromatic/heteroaromatic group attached to the carboxamide nitrogen significantly influences target selectivity and pharmacokinetics:

- Key Insight: Quinoline derivatives (e.g., quinolin-5-yl) are often associated with intercalation or binding to nucleic acids or metalloenzymes due to their planar structure and nitrogen lone pairs . Pyrazole or thiophene moieties may improve solubility or metabolic stability, respectively .

Comparison with Non-Oxazole Carboxamides

Non-oxazole carboxamides provide context for evaluating the unique contributions of the oxazole core:

Research Findings and Implications

- Xanthine Oxidase Inhibition : The presence of a purine group (e.g., N-(9H-purin-6-yl)) in oxazole carboxamides correlates with competitive inhibition of xanthine oxidase, likely via mimicry of the enzyme’s natural substrate, hypoxanthine .

- Synthetic Accessibility : Derivatives like 5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide are commercially available (e.g., Enamine), suggesting straightforward synthesis routes for structure-activity relationship (SAR) studies .

- Limitations: No direct kinetic or crystallographic data are available for this compound, necessitating further experimental validation of its hypothesized interactions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimal reaction conditions for synthesizing 5-methyl-N-(quinolin-5-yl)-1,2-oxazole-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step protocols. Key steps include:

- Methyl group introduction : Lithium aluminum hydride (LiAlH₄) for reducing intermediates .

- Cyclization : Mo(CO)₆ catalyzes oxazole ring formation under inert atmospheres (e.g., N₂ or Ar) at 80–100°C .

- Coupling reactions : Amide bond formation between the oxazole-carboxylic acid and quinoline-5-amine using coupling agents like EDCl/HOBt in DMF or THF .

- Optimization : Solvent polarity (e.g., DCM vs. DMF) and temperature (60–80°C) significantly affect yield (reported 60–80%) and purity (>95%) .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation employs:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm) and amide linkages .

- X-ray crystallography : Resolves spatial arrangements of the oxazole and quinoline moieties, with bond angles and torsion angles critical for stability .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 308.12) .

Q. What biological activities have been reported, and what assays are used?

- Methodological Answer :

- Antiproliferative activity : Tested via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to controls like cisplatin .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) using ATP analogs and recombinant proteins .

- Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity while minimizing byproducts?

- Methodological Answer :

- Catalyst screening : Compare Mo(CO)₆ with alternatives like Pd(OAc)₂ for cyclization efficiency .

- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradients) or silica gel chromatography (hexane/EtOAc) .

- Reaction monitoring : TLC (Rf ~0.4 in EtOAc) and LC-MS track intermediate formation .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal assays : Validate antiproliferative effects using both MTT and colony formation assays .

- Dose-response curves : Ensure linearity (R² >0.95) and test multiple concentrations (1 nM–100 µM) .

- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p <0.05) .

Q. How does computational modeling predict target interactions?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR), with binding energy thresholds (ΔG < -8 kcal/mol) .

- MD simulations : GROMACS assesses stability (RMSD <2 Å over 100 ns) in aqueous/PBS buffers .

- QSAR : Hammett constants (σ) correlate substituent effects on bioactivity .

Q. What challenges arise in modifying the quinoline or oxazole moieties?

- Methodological Answer :

- Regioselectivity : Protect quinoline’s N-1 position with Boc groups to direct substitutions to C-3 or C-8 .

- Solubility : Introduce polar groups (e.g., -SO₃H) via Pd-catalyzed C-H activation, monitored by ¹⁹F NMR .

- Stability : Test pH-dependent degradation (e.g., 4–10) using UV-Vis spectroscopy (λmax 270 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.